N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine
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Overview
Description
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrazine ring substituted with an amine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules as inhibitors of certain enzymes, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Similar compounds have shown potential in the treatment of certain diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect a compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and pyrazin-2-amine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals for crop protection and pest control.
Comparison with Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
Comparison: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine is unique due to the presence of both pyridine and pyrazine rings, which confer distinct electronic and steric properties. The trifluoromethyl group enhances stability and lipophilicity, making it more effective in biological systems compared to similar compounds without this group.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLYKDWGLHLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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